p-Tolylmethanesulfonylacetonitrile
Description
p-Tolylmethanesulfonylacetonitrile is a nitrile-containing organic compound characterized by a p-tolyl (4-methylphenyl) group linked to a methanesulfonyl (-SO₂CH₃) moiety and an acetonitrile (-CH₂CN) side chain. Its structure (Fig. 1) combines electron-withdrawing sulfonyl and nitrile groups with the hydrophobic p-tolyl aromatic ring, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-9-2-4-10(5-3-9)8-14(12,13)7-6-11/h2-5H,7-8H2,1H3 |
InChI Key |
PKMSMTQCHZKPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The p-tolyl group is critical for maintaining biological activity in related compounds. For instance, in pyrazole-based TNF-α inhibitors (e.g., compound 40a ), replacing the 4-methyl group of the p-tolyl moiety with bulkier substituents (e.g., 4-Cl, 4-Br, 4-OCH₃) resulted in reduced potency. This highlights the importance of steric and electronic compatibility in binding interactions .
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Substitution with 4-Cl or 4-CF₃ decreased TNF-α inhibitory activity, likely due to altered electronic properties or steric hindrance .
- Electron-Donating Groups (EDGs) : A 4-methoxy group (4-OCH₃) also reduced activity, suggesting that moderate hydrophobicity (as provided by the methyl group) is optimal for target engagement .
Positional Isomerism and Heterocyclic Modifications
Replacing the pyrazole ring in compound 40a with isoxazole or imidazole rings (e.g., compounds 40l , 40m , 40n ) led to a dramatic loss of activity. This underscores the role of the pyrazole ring’s electronic configuration in stabilizing interactions with biological targets .
Comparison with Thiazolidinone Derivatives:
- Compounds like 8a and 12a () feature a thiazolidinone core instead of a sulfonylacetonitrile group. These derivatives exhibit distinct reactivity, such as increased hydrogen-bonding capacity, which may enhance interactions with enzymes like quinoline dehydrogenases .
Sulfonyl vs. Thioether Functionality
While p-Tolylmethanesulfonylacetonitrile contains a sulfonyl group, analogs like p-(Methylthio)phenylacetonitrile () replace the sulfonyl with a thioether (-SMe). Key differences include:
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, polarizing adjacent C-H bonds and enhancing acidity, whereas the thioether is electron-donating.
- Reactivity : Sulfonyl groups stabilize intermediates in nucleophilic substitution reactions, making them preferable in syntheses requiring controlled reactivity (e.g., geranylgeraniol derivatization in ) .
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